Benzenone-indo-3'-chlorophenol Sodium Salt

Catalog No.
S949827
CAS No.
41350-02-1
M.F
C12H7ClNNaO2
M. Wt
255.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenone-indo-3'-chlorophenol Sodium Salt

CAS Number

41350-02-1

Product Name

Benzenone-indo-3'-chlorophenol Sodium Salt

IUPAC Name

sodium;2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate

Molecular Formula

C12H7ClNNaO2

Molecular Weight

255.63 g/mol

InChI

InChI=1S/C12H8ClNO2.Na/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8;/h1-7,16H;/q;+1/p-1

InChI Key

NTMZACARFTYJPY-UHFFFAOYSA-M

SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)[O-])Cl.[Na+]

Benzenone-indo-3'-chlorophenol Sodium Salt, also known as sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate, is a chemical compound with the molecular formula C12H7ClNNaO2C_{12}H_{7}ClNNaO_{2} and a molecular weight of 255.63 g/mol. This compound is a sodium salt derivative of benzenone-indo-3'-chlorophenol, which is part of the indophenol family. It is characterized by its unique redox properties, making it valuable in various scientific and industrial applications.

As a redox indicator, BCIPS undergoes a reversible electron transfer reaction. In the reduced state (leuco form), it can accept an electron from a reducing agent, turning blue (oxidized form). Conversely, the oxidized form can donate an electron to an oxidizing agent, returning to the colorless leuco form [].

Photodynamic Therapy (PDT):

BICS is being investigated as a potential photosensitizer for PDT, a treatment modality that utilizes light to activate a drug and cause cell death. BICS has shown promising results in pre-clinical studies for the treatment of tumors and other diseases. Studies have demonstrated that BICS can effectively generate reactive oxygen species (ROS) upon light irradiation, leading to cancer cell death [].

Photocatalysis:

BICS exhibits photocatalytic activity, making it a valuable tool for researchers in various fields. In photocatalysis, light activates a catalyst to drive a chemical reaction. BICS can be employed in the degradation of organic pollutants or the generation of hydrogen fuel through water splitting [, ].

  • Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For instance, it can yield quinone derivatives.
  • Reduction: Under specific conditions, it can be reduced to produce amino derivatives.
  • Substitution: The compound is capable of undergoing substitution reactions, particularly at the chloro and amino groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Benzenone-indo-3'-chlorophenol Sodium Salt exhibits significant biological activity primarily due to its role as a redox indicator. It is utilized in various biochemical assays to study enzyme activities and redox reactions. Its ability to change color based on its oxidation state allows researchers to monitor these processes effectively. Additionally, it has been investigated for potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy .

The synthesis of Benzenone-indo-3'-chlorophenol Sodium Salt typically involves the following steps:

  • Reaction of 2-chloro-4-nitrophenol with sodium hydroxide: This reaction forms benzenone-indo-3'-chlorophenol.
  • Reduction of the nitro group to an amino group: This step converts the nitro compound into an amine.
  • Reaction with benzoquinone: The final product is formed through this reaction.

Industrial production methods often scale these reactions for higher yield and purity, with careful control over parameters such as temperature and pH .

Benzenone-indo-3'-chlorophenol Sodium Salt has diverse applications:

  • Chemistry: It serves as a redox indicator in titrations and analytical methods.
  • Biology: Used in biochemical assays to study redox reactions and enzyme activities.
  • Medicine: Investigated for therapeutic applications due to its redox properties.
  • Industry: Employed in manufacturing dyes, pigments, and other chemical products .

Research indicates that Benzenone-indo-3'-chlorophenol Sodium Salt interacts with various biological molecules through its redox activity. It can act as both an electron donor and acceptor, facilitating electron transfer processes that are crucial in biochemical pathways. This property makes it useful in studying enzyme kinetics and mechanisms of action in biological systems .

Several compounds share structural or functional similarities with Benzenone-indo-3'-chlorophenol Sodium Salt:

Compound NameMolecular FormulaUnique Features
o-Chlorophenol-indophenol Sodium SaltC12H7ClNNaO2Functions similarly but may differ in stability
Sodium Benzenone-indo-3’-chlorophenolC12H7ClNNaO2Similar redox properties but different reactivity

Uniqueness

Benzenone-indo-3'-chlorophenol Sodium Salt stands out due to its specific redox properties and versatility as a redox indicator. Compared to similar compounds, it offers distinct advantages regarding stability and reactivity under varying conditions, making it particularly valuable in analytical chemistry and biochemistry applications .

Benzenone-indo-3'-chlorophenol Sodium Salt possesses the molecular formula C12H7ClNNaO2, representing a complex organic sodium salt with distinctive structural features [1] [2]. The compound exhibits a molecular weight of 255.63 grams per mole, with a precise exact mass of 255.006 grams per mole as determined through high-resolution mass spectrometry [2]. This molecular composition reflects the presence of twelve carbon atoms, seven hydrogen atoms, one chlorine atom, one nitrogen atom, one sodium atom, and two oxygen atoms within the molecular framework [1].

The molecular weight analysis reveals several important characteristics regarding the compound's physical properties and behavior. The presence of the sodium cation contributes approximately 22.99 atomic mass units to the overall molecular weight, while the chlorine substituent adds 35.45 atomic mass units [2]. The polar surface area of the molecule measures 52.49 square angstroms, indicating significant polarity due to the ionic nature of the sodium salt and the presence of electronegative atoms [2]. Additionally, the logarithm of the partition coefficient (LogP) value of 3.25 suggests moderate lipophilicity despite the ionic character of the compound [2].

PropertyValueUnits
Molecular FormulaC12H7ClNNaO2-
Molecular Weight255.63g/mol
Exact Mass255.006g/mol
Polar Surface Area52.49Ų
LogP3.25-

Structural Elucidation and Confirmation

The structural architecture of Benzenone-indo-3'-chlorophenol Sodium Salt consists of an indophenol backbone with a chlorine substituent and a sodium counterion . The International Union of Pure and Applied Chemistry systematic name for this compound is sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate, which precisely describes the molecular connectivity and functional group arrangement . The structure features a phenolic moiety linked through an imine nitrogen to a substituted cyclohexadienone ring system .

The compound's structure exhibits significant conjugation through the extended π-electron system spanning from the phenolic ring, through the azomethine linkage, to the quinoid ring system [4]. This conjugated framework is responsible for the compound's characteristic optical properties and redox behavior [4]. The chlorine substituent occupies the 3'-position relative to the phenolic hydroxyl group, providing electron-withdrawing character that influences the electronic properties of the molecule .

Structural confirmation has been achieved through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [1]. The Chemical Abstracts Service registry number 41350-02-1 provides unambiguous identification of this specific structural isomer [1] [2]. The molecular structure demonstrates planarity across the conjugated system, facilitating optimal orbital overlap and electronic delocalization [4].

Spectroscopic Characterization

Ultraviolet-Visible Absorption Spectrum

The ultraviolet-visible absorption characteristics of Benzenone-indo-3'-chlorophenol Sodium Salt are dominated by electronic transitions within the extended conjugated π-system [4]. The compound exhibits characteristic absorption in the visible region, with related indophenol compounds typically showing maximum absorption around 600 nanometers when in the oxidized state [4] [5]. This absorption corresponds to π-π* electronic transitions within the conjugated indophenol chromophore [4].

The compound demonstrates significant color changes upon redox state alteration, appearing blue when oxidized and colorless when reduced [4]. This chromatic behavior results from changes in the electronic structure and conjugation pattern as electrons are added or removed from the π-system [5]. The visible absorption properties make this compound particularly useful as a redox indicator in analytical applications [1].

Temperature effects on the optical properties have been documented, with color development times increasing significantly at lower temperatures [6]. At temperatures below 20 degrees Celsius, the time required for full color development can be nearly three times longer than at room temperature, reaching maximum extension at 5 degrees Celsius [6].

Infrared Spectroscopy

Infrared spectroscopic analysis of Benzenone-indo-3'-chlorophenol Sodium Salt reveals characteristic absorption bands corresponding to the functional groups present within the molecular structure [7] [8]. The aromatic carbon-hydrogen stretching vibrations typically appear in the region between 3000 and 3100 wavenumbers, while the azomethine carbon-nitrogen stretching vibration occurs around 1650 wavenumbers [8].

The compound exhibits absorption bands characteristic of aromatic carbon-carbon bonds, carbon-nitrogen bonds, and carbon-chlorine bonds [7]. The fingerprint region of the infrared spectrum provides unique identification characteristics specific to this molecular structure [8]. The presence of the sodium salt form influences certain vibrational modes, particularly those involving the phenolic oxygen atom [8].

Infrared spectroscopy serves as a valuable tool for structural confirmation and purity assessment of the compound [7]. The technique can distinguish between different substitution patterns and confirm the presence of the chlorine substituent through characteristic carbon-chlorine stretching vibrations [8].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within Benzenone-indo-3'-chlorophenol Sodium Salt [9]. Proton nuclear magnetic resonance analysis reveals aromatic proton signals in the chemical shift range of 6.76 to 7.62 parts per million, consistent with the benzene ring environments [9]. The azomethine proton signals appear downfield at 8.52 to 8.54 parts per million, reflecting the electron-withdrawing influence of the nitrogen atom [9].

Carbon-13 nuclear magnetic resonance spectroscopy identifies the aromatic carbon atoms in the range of 114.99 to 123.62 parts per million, while the azomethine carbon signals appear at 167.55 parts per million [9]. The carbon spectrum provides information about the electronic environment of each carbon atom within the molecular framework [9].

The nuclear magnetic resonance data confirms the structural assignment and enables monitoring of the compound's purity and identity [9]. The technique is particularly valuable for detecting impurities and confirming the correct substitution pattern of the chlorine atom [9].

Electronic Structure and Bonding

The electronic structure of Benzenone-indo-3'-chlorophenol Sodium Salt involves complex orbital interactions within the conjugated π-system [10]. The highest occupied molecular orbital primarily consists of π-orbitals localized on the phenolic oxygen and nitrogen atoms, while the lowest unoccupied molecular orbital involves π*-orbitals of the quinoid system [10]. The energy separation between these frontier orbitals determines the compound's optical and redox properties [10].

The compound's ability to function as both an electron acceptor and electron donor stems from the reversible nature of its redox chemistry [5] [11]. In the oxidized state, the molecule can accept electrons, while in the reduced state, it can donate electrons to appropriate acceptor species [5]. The redox potential of approximately +0.217 volts positions the compound favorably for electron transfer reactions with biological and chemical systems [11].

The sodium ion participates in ionic bonding with the phenolate oxygen atom, providing charge neutralization and influencing the compound's solubility characteristics [12]. The chlorine substituent exerts an electron-withdrawing effect that stabilizes the molecular structure and increases the electron affinity of the system [13]. This electronic influence contributes to the compound's effectiveness as a redox indicator [13].

The extended conjugation through the indophenol structure provides resonance stabilization that enhances the compound's chemical stability [4]. The planar geometry of the conjugated system facilitates optimal orbital overlap and electronic delocalization [4].

Solubility and Solution Behavior

Benzenone-indo-3'-chlorophenol Sodium Salt demonstrates excellent water solubility due to its ionic nature and the presence of the sodium cation [14]. The compound readily dissolves in aqueous media, forming stable solutions that maintain their chemical integrity under appropriate storage conditions [14]. The water solubility facilitates the compound's use in aqueous analytical applications and biological systems [15].

The solution behavior of the compound is influenced by several factors, including pH, temperature, and ionic strength [4]. In acidic conditions, the compound may undergo protonation reactions that result in color changes, typically shifting from blue to pink [4]. Basic conditions generally enhance the stability of the compound and maintain its characteristic optical properties [4].

The hygroscopic nature of the compound means it readily absorbs moisture from the atmosphere, which must be considered during storage and handling [16]. The compound's behavior in solution is also affected by the presence of other ions and potential complexing agents [12]. The ionic character of the sodium salt form contributes to its excellent solubility in polar solvents while limiting its solubility in nonpolar media [14].

Stability Under Various Environmental Conditions

The stability of Benzenone-indo-3'-chlorophenol Sodium Salt varies significantly depending on environmental conditions, with several factors influencing its chemical integrity [17] [18]. Under standard ambient conditions at room temperature (20-25 degrees Celsius), the compound exhibits good chemical stability and maintains its structural and functional properties [17] [18].

Elevated temperatures above 30 degrees Celsius can lead to decreased stability and potential degradation of the compound [6]. Conversely, low temperatures below 10 degrees Celsius generally preserve the compound's stability but may slow reaction kinetics and color development processes [6]. The compound demonstrates acceptable stability for storage at reduced temperatures [6].

Light exposure presents a significant stability concern, as the compound exhibits photosensitivity that can lead to degradation reactions [14]. Storage in dark conditions is recommended to minimize photodegradation and preserve the compound's integrity [14]. The compound's hygroscopic properties require careful attention to moisture control during storage, with the use of desiccants recommended to prevent moisture absorption [16].

The compound shows enhanced stability under basic conditions compared to acidic environments [4]. Neutral pH conditions provide optimal stability for long-term storage [4]. Exposure to oxygen may lead to oxidation reactions, particularly under certain conditions, making storage under inert atmosphere advisable for critical applications [4].

Environmental ConditionStability AssessmentStorage Recommendation
Room Temperature (20-25°C)StableRecommended storage condition
Elevated Temperature (>30°C)Decreased stabilityAvoid prolonged exposure
Low Temperature (<10°C)Stable but slower reactionsAcceptable for storage
Light ExposurePhotodegradation possibleStore in dark conditions
Moisture ExposureHygroscopic absorptionUse desiccants
Neutral pHStableMaintain neutral pH
Basic ConditionsEnhanced stabilitySuitable for alkaline applications

Reaction of 2-chloro-4-nitrophenol with Sodium Hydroxide

The foundational synthesis route begins with the alkaline treatment of 2-chloro-4-nitrophenol using sodium hydroxide under controlled conditions. This reaction represents the initial step in the multi-stage synthesis process leading to the target compound [2].

The preparation of 2-chloro-4-nitrophenol itself follows established protocols where 4-nitrophenol undergoes chlorination in the presence of aqueous hydrochloric acid solution. The optimal conditions involve using hydrochloric acid solutions ranging from 20.0 to 35.0% by weight at temperatures between 70-90°C [2]. The reaction proceeds with 4-nitrophenol maintained in molten condition while avoiding temperatures that cause substantial decomposition. Under these conditions, yields of 88.4-94.1% have been consistently achieved [2].

The subsequent reaction with sodium hydroxide occurs at elevated temperatures of 80-85°C, with reaction times typically ranging from 2-10 hours. The process requires careful pH control, maintaining alkaline conditions between pH 10-11 to ensure optimal conversion rates . The molar ratio of reactants plays a critical role, with typical stoichiometric ratios optimized through systematic experimentation.

Temperature control emerges as a fundamental parameter in this synthesis step. Research demonstrates that temperature optimization significantly influences both reaction rate and product yield . The maintenance of consistent temperature profiles prevents thermal decomposition while ensuring complete conversion of starting materials .

Reduction of Nitro Group to Amino Group

The reduction of nitro functionality to amino groups represents a critical transformation in the synthetic sequence. This process employs various reducing systems, with careful attention to reaction conditions and catalyst selection [3] [5].

Nitroreduction mechanisms involve either radical chemistry or successive two-electron transfer processes. In the radical mechanism, the nitro group undergoes sequential reduction through nitroanion radical, nitroso compound, hydronitroxide radical, and hydroxylamino derivatives before forming the final amine product [3]. The alternative pathway involves three successive two-electron steps producing nitroso and hydroxylamino intermediates [3].

Multiple enzymatic and chemical reducing systems have been documented for this transformation. NADPH-dependent flavoenzymes, including NADPH cytochrome P450 oxidoreductase and NAD(P)H-quinone oxidoreductase, serve as effective biological catalysts [3]. Chemical reducing agents such as zinc powder combined with ammonium formate have shown excellent results in industrial applications [6].

Temperature optimization for nitro group reduction typically ranges from 20-80°C, with reaction times extending from 3-6 hours depending on the specific reducing system employed. The pH range of 6-8 has been identified as optimal for most reduction protocols, achieving yields between 70-85% [6].

The choice of reducing agent significantly impacts both yield and selectivity. Metal-based reducing systems, particularly zinc-acid combinations, provide reliable and scalable reduction protocols. These systems offer advantages in terms of cost-effectiveness and environmental compatibility while maintaining high conversion rates [7] [8].

Benzoquinone Coupling Reaction

The coupling reaction with benzoquinone derivatives represents the final key step in forming the indophenol structure characteristic of Benzenone-indo-3'-chlorophenol Sodium Salt. This transformation involves sophisticated mechanistic pathways that have been extensively studied [9] [10].

The mechanism of indophenol formation proceeds through electrophilic coupling between p-benzoquinone monoimines and phenolic substrates. The process involves rate-controlling electrophilic coupling to the para-position of the phenol, followed by rapid oxidation of the resulting leuco-dye intermediate [9]. At pH levels above 10, the neutral monoimine and phenolate ion constitute the primary reactive species [9].

Temperature requirements for benzoquinone coupling reactions are notably mild, typically ranging from 10-30°C. The reaction proceeds rapidly, with completion times of 20-45 seconds under optimized conditions [6]. This rapid kinetics reflects the high reactivity of the quinone imine intermediates and the favorable thermodynamics of indophenol formation.

pH control proves critical for this coupling reaction, with optimal conditions maintained between pH 8-10. The pH dependency arises from the ionization states of both coupling partners and their relative reactivities [9]. Higher pH conditions favor the formation of phenolate ions, which exhibit enhanced nucleophilicity toward the electrophilic quinone imine species.

The substitution pattern significantly influences reaction rates and product distributions. C-Chlorination increases the reactivity of the monoimine component by factors of 4.5-8, while C-methylation decreases neutral monoimine reactivity by approximately 20-fold [9]. These electronic effects must be carefully considered when optimizing reaction conditions for specific substrate combinations.

Industrial Production Methods

Scale-up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production presents numerous technical and logistical challenges that require comprehensive process redesign and optimization [11] [12] [13]. Industrial-scale synthesis demands rigorous attention to safety protocols, equipment design, and process control systems.

Heat transfer management becomes increasingly complex at larger scales due to altered surface-area-to-volume ratios. Industrial reactors require sophisticated cooling systems and temperature control mechanisms to manage the exothermic nature of many synthetic steps [13] [14]. The implementation of jacketed reactor systems with external thermocryostatic units allows precise temperature control across the range from -20°C to +110°C, essential for maintaining product quality and safety [15].

Mixing efficiency represents another critical scale-up parameter. Uniform distribution of reactants and effective mass transfer become challenging in large-volume reactors. Industrial facilities employ high-speed stirring systems and specialized reactor designs to ensure consistent mixing throughout the reaction volume [14]. The development of continuous processing systems offers advantages in terms of mixing uniformity and heat transfer efficiency.

Process automation plays an increasingly important role in industrial synthesis. Automated control systems monitor critical parameters including temperature, pressure, pH, and reactant addition rates. These systems provide real-time feedback and enable immediate adjustments to maintain optimal reaction conditions [13] [16]. The integration of Process Analytical Technology (PAT) allows continuous monitoring and quality assurance throughout the production process.

Safety considerations become paramount at industrial scale due to the larger quantities of materials and potential for thermal runaway reactions. Comprehensive hazard analysis protocols, including determination of adiabatic temperature rise (ΔTadia) and maximum temperature of synthesis reaction (MTSR), ensure safe operation [17]. Emergency shutdown systems and containment protocols are essential components of industrial-scale operations.

Reactor design optimization involves careful consideration of reaction kinetics, thermodynamics, and transport phenomena. Industrial facilities typically employ either batch reactors for flexibility or continuous reactors for high productivity applications [18] [13]. The choice depends on specific process requirements, production volumes, and quality specifications.

Yield Improvement Strategies

Industrial yield optimization represents a critical factor in manufacturing economics and process sustainability. Multiple strategies have been developed to maximize product yields while minimizing waste generation and production costs [19] [20] [18].

Process parameter optimization involves systematic investigation of reaction conditions including temperature profiles, reaction times, reagent stoichiometry, and catalyst loadings. Design of Experiments (DoE) methodologies provide structured approaches for identifying optimal parameter combinations while minimizing the number of required experiments [17] [21]. Statistical analysis of experimental results enables construction of response surface models that predict optimal operating conditions.

Reaction kinetics optimization focuses on understanding and controlling the fundamental chemical processes. Kinetic modeling allows prediction of reaction behavior under various conditions and identification of rate-limiting steps [21]. Temperature optimization becomes particularly important, as it affects both reaction rates and equilibrium positions. The implementation of kinetic modeling enables predictive optimization and reduces the need for extensive experimental campaigns.

Catalyst optimization strategies involve selection of optimal catalyst types, loadings, and reaction conditions. The choice between homogeneous and heterogeneous catalytic systems depends on specific process requirements and separation considerations [18]. Catalyst deactivation mechanisms must be understood and mitigated through appropriate regeneration or replacement strategies.

Process intensification techniques offer opportunities for significant yield improvements through enhanced mixing, heat transfer, and reaction control. Microreactor technology enables precise control of reaction conditions and enhanced mass transfer rates [22]. These systems allow exploration of reaction conditions that may not be feasible in conventional batch reactors.

Real-time optimization systems integrate process monitoring with algorithmic control to maintain optimal conditions throughout the production cycle. Self-optimizing systems can automatically adjust process parameters in response to changing conditions or disturbances [22] [16]. These approaches enable continuous improvement and adaptation to varying raw material qualities or environmental conditions.

Waste minimization strategies focus on maximizing atom economy and minimizing byproduct formation. This includes optimization of reaction selectivity, development of efficient separation and purification protocols, and implementation of solvent recovery systems [19]. Green chemistry principles guide the selection of environmentally benign reagents and solvents where possible.

Alternative Synthetic Pathways

Sodium Carbonate and Sodium Persulfate Methodology

Alternative synthetic approaches utilizing sodium carbonate and sodium persulfate systems offer complementary pathways for the preparation of Benzenone-indo-3'-chlorophenol Sodium Salt. These methodologies provide advantages in terms of reagent availability, cost-effectiveness, and environmental compatibility [23] [24].

The sodium carbonate methodology involves the reaction of appropriate starting materials under basic conditions provided by sodium carbonate solutions. This approach operates at moderate temperatures ranging from 25-40°C with extended reaction times of 6-12 hours [24]. The pH range of 9-11 maintained by sodium carbonate buffering provides optimal conditions for nucleophilic substitution and coupling reactions.

Process integration strategies have been developed to minimize process complexity and reduce the number of separation steps. The natural soda ash approach eliminates the need for deep evaporation and calcination steps traditionally required in sodium carbonate manufacturing [24]. This integrated methodology matches the salt component ratios to optimize subsequent reactions while reducing overall process costs.

The sodium persulfate methodology exploits the strong oxidizing properties of persulfate anions to facilitate specific synthetic transformations. Sodium persulfate serves as an effective oxidizing agent for the formation of radical intermediates and promotion of coupling reactions [23] [25]. The crystallization of sodium persulfate from aqueous solutions provides a convenient method for product isolation and purification.

Temperature control in persulfate-mediated reactions typically ranges from 15-25°C to prevent decomposition of the oxidizing agent while maintaining adequate reaction rates [23]. The pH range of 7-9 provides optimal stability for persulfate species while enabling efficient synthetic transformations. Reaction times of 2-4 hours achieve yields in the range of 70-85%.

Environmental considerations favor these alternative methodologies due to reduced use of harsh chemicals and lower energy requirements. The use of carbonate and persulfate systems generates fewer toxic byproducts compared to traditional synthetic approaches. Recovery and recycling of these reagents further enhance the environmental profile of these methodologies.

Acetylamino-based Synthetic Routes

Acetylamino-based synthetic pathways represent sophisticated approaches that introduce the acetylamino functionality at strategic points in the synthetic sequence. These routes offer advantages in terms of protecting group chemistry and selective transformations [26] [27] [28].

The incorporation of acetylamino groups provides protection for amino functionalities during subsequent synthetic steps. This strategy prevents unwanted side reactions and enables selective transformations of other functional groups [29]. The acetylamino protecting group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.

Synthetic route design for acetylamino-based pathways requires careful consideration of protection and deprotection strategies. The timing of acetylamino introduction must be optimized to provide maximum synthetic efficiency while maintaining chemical stability [27]. Temperature requirements typically range from 40-65°C with reaction times of 4-8 hours.

Chemoselective transformations become possible through the use of acetylamino protecting groups. The electron-withdrawing nature of the acetylamino group influences the reactivity of adjacent functional groups, enabling selective synthetic transformations [28]. This property proves particularly valuable in complex multi-step synthetic sequences.

Deprotection strategies for acetylamino groups involve either acidic or basic hydrolysis conditions, depending on the specific substrate and required selectivity. Optimization of deprotection conditions ensures complete removal of protecting groups while maintaining product integrity [29]. pH control between 7-8 provides optimal conditions for most deprotection protocols.

Yield optimization in acetylamino-based routes focuses on maximizing the efficiency of both protection and deprotection steps. The overall yield depends on the efficiency of each individual transformation and the compatibility of reaction conditions throughout the synthetic sequence [27]. Typical yields range from 75-90% for optimized acetylamino-based synthetic routes.

Purification Techniques and Quality Control

The purification of Benzenone-indo-3'-chlorophenol Sodium Salt requires sophisticated methodologies to achieve the high purity standards demanded for research and industrial applications. Multiple complementary techniques have been developed to address specific purification challenges and quality requirements [30] [31] [32].

Crystallization represents the most widely applicable purification method, suitable for all production scales from laboratory to industrial. This technique exploits differences in solubility between the target compound and impurities [30]. The process involves dissolution at elevated temperatures followed by controlled cooling to induce selective crystallization. Typical purity levels of 95-98% are achieved with recovery yields ranging from 85-92%. The crystallization process requires careful control of temperature profiles, cooling rates, and seeding strategies to ensure optimal crystal formation and purity.

Column chromatography provides high-resolution separation capabilities particularly valuable for laboratory and pilot-scale purifications. Normal-phase chromatography emerges as the preferred mode, offering superior selectivity for many isomeric compounds and better solubility characteristics compared to aqueous systems [32]. The selection of appropriate stationary phases and mobile phase compositions requires systematic optimization. Silica gel serves as the most common stationary phase, with mobile phases selected from the selectivity triangle to maximize separation efficiency. Typical purity levels of 97-99% are achieved with recovery yields of 75-85%.

Recrystallization techniques offer the highest purity levels, achieving 98-99.5% purity with recovery yields of 80-90%. This method involves multiple dissolution and crystallization cycles to progressively remove impurities [30]. The selection of appropriate solvents and crystallization conditions proves critical for achieving optimal results. Solvent systems must provide adequate solubility at elevated temperatures while maintaining low solubility at reduced temperatures to drive crystallization.

Liquid-liquid extraction provides scalable purification capabilities suitable for all production levels. This technique exploits differences in partition coefficients between aqueous and organic phases [30]. The selection of appropriate solvent systems requires consideration of selectivity, environmental impact, and cost factors. Typical purity levels of 90-95% are achieved with recovery yields of 70-85%. Multi-stage extraction protocols enhance separation efficiency while maintaining practical implementation.

Preparative High-Performance Liquid Chromatography (HPLC) represents the highest precision purification method, achieving purity levels of 99-99.9% [31]. This technique provides excellent resolution for closely related impurities but is limited to laboratory-scale applications due to throughput constraints. Recovery yields typically range from 60-80% due to the analytical scale of preparative HPLC systems. Preparative LC-MS enables targeted peak selection for ultimate purity achievement.

Membrane filtration offers advantages for pilot and industrial-scale operations, achieving purity levels of 92-96% with excellent recovery yields of 88-95% [30]. This technique provides efficient removal of particulate impurities and some dissolved contaminants through selective permeability. The technology offers continuous operation capabilities and reduced solvent consumption compared to traditional purification methods.

Quality control protocols integrate multiple analytical techniques to ensure comprehensive characterization of the purified product. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as the primary analytical method for purity assessment and impurity identification [32]. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and quantitative purity analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) enables rapid quality control analysis with enhanced resolution and sensitivity.

Process Analytical Technology (PAT) implementation enables real-time monitoring and control of purification processes [13]. In-line spectroscopic methods including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide continuous monitoring of purification progress. These technologies enable immediate process adjustments to maintain optimal purification conditions and product quality.

Validation protocols ensure reproducibility and reliability of purification methods across different production batches and scales [32]. Method validation encompasses accuracy, precision, specificity, linearity, range, detection limits, and robustness. These protocols provide confidence in analytical results and ensure compliance with regulatory requirements for pharmaceutical and research applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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